![molecular formula C19H28ClN3 B585239 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol CAS No. 857297-90-6](/img/structure/B585239.png)

15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

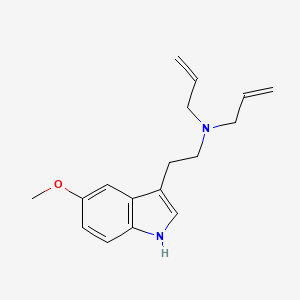

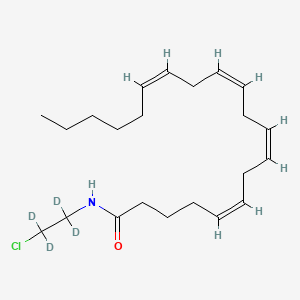

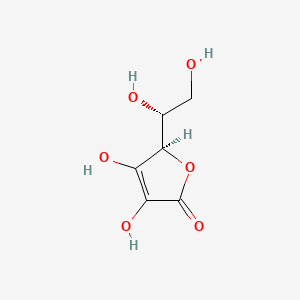

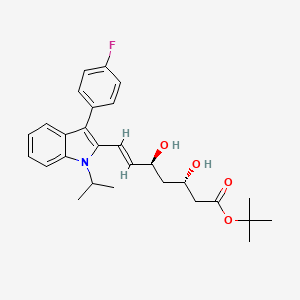

15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol is a naturally occurring alkaloid found in the roots of Rauwolfia serpentina, a plant known for its medicinal properties. This compound, also known as Sarpagan-3,10,17-triol, has a molecular formula of C19H22N2O3 and a molecular weight of 326.4 g/mol . It is part of the indole alkaloid family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol typically involves the extraction from the dried roots of Rauwolfia serpentina. The process includes several steps of purification and isolation to obtain the compound in its pure form. Specific synthetic routes and reaction conditions are not widely documented, but the general approach involves the use of organic solvents and chromatographic techniques.

Industrial Production Methods: Industrial production of 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[123102,1004,9The extraction process from the plant material remains the primary method of obtaining this compound .

Chemical Reactions Analysis

Types of Reactions: 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and amine groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol has a wide range of applications in scientific research:

Mechanism of Action

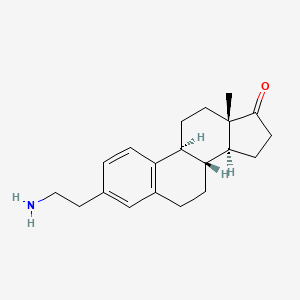

The mechanism of action of 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol involves its interaction with various molecular targets and pathways. It primarily acts on the central nervous system by modulating neurotransmitter levels. The compound binds to specific receptors, influencing the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation results in its observed pharmacological effects, including antihypertensive and antipsychotic activities .

Comparison with Similar Compounds

15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol is part of a family of indole alkaloids, which includes compounds like:

- Sarpagine

- Ajmaline

- Yohimbine

- Reserpine

Comparison:

- Sarpagine: Similar in structure but lacks the hydroxyl group at the 3-position, which may influence its biological activity.

- Ajmaline: Known for its antiarrhythmic properties, differing in its specific functional groups and their positions.

- Yohimbine: Primarily used as an aphrodisiac and for its stimulant effects, differing in its receptor binding profile.

- Reserpine: Used as an antihypertensive and antipsychotic agent, similar in its overall structure but with different substituents that affect its pharmacokinetics and dynamics .

This compound stands out due to its unique combination of functional groups, which contribute to its specific biological activities and potential therapeutic applications.

Properties

IUPAC Name |

15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11(23)3-4-16(12)20-18(13)19(21,24)7-14(10)15(17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKZQZYHQGWZAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC4=C(C2(CC1C3CO)O)NC5=C4C=C(C=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the occurrence of 3-hydroxysarpagine in Rauvolfia serpentina?

A1: 3-Hydroxysarpagine is a newly identified indole alkaloid found within the dried roots of Rauvolfia serpentina. [, ] Its discovery, alongside other novel compounds like N(b)-methylajmaline and N(b)-methylisoajmaline, expands the known phytochemical profile of this plant. [] You can find more information about its initial isolation and structural characterization in the cited research articles. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)